molecular formula C32H55NO4 B14062152 Dodecanoic acid, 4-dodecanamidomethyl-2-methoxyphenyl ester CAS No. 101831-70-3

Dodecanoic acid, 4-dodecanamidomethyl-2-methoxyphenyl ester

Cat. No.: B14062152
CAS No.: 101831-70-3
M. Wt: 517.8 g/mol
InChI Key: LXMZJNLZSXKQCB-UHFFFAOYSA-N
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Description

Dodecanoic acid, 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenyl ester is a complex organic compound with a unique structure that combines features of esters, amides, and aromatic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecanoic acid, 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of dodecanoic acid with 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid, 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenyl ester can undergo various chemical reactions, including:

    Oxidation: The ester and amide groups can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidized products.

    Reduction: The compound can be reduced to its corresponding alcohols and amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; sulfonation with concentrated sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Dodecanoic acid, 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenyl ester has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of dodecanoic acid, 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenyl ester involves its interaction with specific molecular targets and pathways. The ester and amide groups can interact with enzymes and receptors, modulating their activity. The aromatic ring can also participate in π-π interactions with other aromatic compounds, influencing the compound’s biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Dodecanoic acid, methyl ester: A simpler ester with similar fatty acid structure but lacking the aromatic and amide functionalities.

    Dodecanoic acid, 4-methoxy-2-methylbutyl ester: Another ester with a different alkyl group, providing different physical and chemical properties.

    Dodecanoic acid, 2-methyl-: A methyl-substituted dodecanoic acid with different reactivity and applications.

Uniqueness

Dodecanoic acid, 2-methoxy-4-[[(1-oxododecyl)amino]methyl]phenyl ester is unique due to its combination of ester, amide, and aromatic functionalities, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse interactions and reactions, making it a valuable compound in various scientific and industrial fields.

Properties

CAS No.

101831-70-3

Molecular Formula

C32H55NO4

Molecular Weight

517.8 g/mol

IUPAC Name

[4-[(dodecanoylamino)methyl]-2-methoxyphenyl] dodecanoate

InChI

InChI=1S/C32H55NO4/c1-4-6-8-10-12-14-16-18-20-22-31(34)33-27-28-24-25-29(30(26-28)36-3)37-32(35)23-21-19-17-15-13-11-9-7-5-2/h24-26H,4-23,27H2,1-3H3,(H,33,34)

InChI Key

LXMZJNLZSXKQCB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)OC(=O)CCCCCCCCCCC)OC

Origin of Product

United States

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